molecular formula C9H11NS B14440559 N-Methyl(phenyl)ethanethioamide CAS No. 77130-13-3

N-Methyl(phenyl)ethanethioamide

Cat. No.: B14440559
CAS No.: 77130-13-3
M. Wt: 165.26 g/mol
InChI Key: ZJZSDECOOWLZLF-UHFFFAOYSA-N
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Description

N-Methyl(phenyl)ethanethioamide is an organic compound belonging to the class of thioamides Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl(phenyl)ethanethioamide typically involves the reaction of a carboxylic acid derivative with a thioamide precursor. One common method is the reaction of an acyl chloride with a thioamide under basic conditions. For example, phenylacetyl chloride can react with N-methylthioacetamide in the presence of a base such as triethylamine to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-Methyl(phenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Methyl(phenyl)ethanethioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Methyl(phenyl)ethanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    N-Methylacetamide: Similar structure but with an oxygen atom instead of sulfur.

    N-Methylbenzamide: Similar structure but with a benzene ring instead of a phenyl group.

    N-Methylthioacetamide: Similar structure but without the phenyl group

Uniqueness

N-Methyl(phenyl)ethanethioamide is unique due to the presence of both a phenyl group and a thioamide group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

77130-13-3

Molecular Formula

C9H11NS

Molecular Weight

165.26 g/mol

IUPAC Name

N-methyl-2-phenylethanethioamide

InChI

InChI=1S/C9H11NS/c1-10-9(11)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11)

InChI Key

ZJZSDECOOWLZLF-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)CC1=CC=CC=C1

Origin of Product

United States

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